4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine
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Description
4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of piperidine compounds and has been found to have a wide range of biological activities that make it a promising candidate for further research.
Scientific Research Applications
Metal-Based Chemotherapy Against Tropical Diseases
In a study by Navarro et al. (2000), various complexes were synthesized, including those involving imidazole derivatives similar to the compound . These complexes were explored for their potential in metal-based chemotherapy against tropical diseases. This research opens pathways for developing new treatments for diseases prevalent in tropical regions using metal-based chemotherapy (Navarro et al., 2000).
Antimicrobial Applications
Rajkumar et al. (2014) synthesized piperazine derivatives, including those related to 4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine. These compounds were found to have significant in vitro antimicrobial activity, highlighting the potential use of these derivatives in treating bacterial and fungal infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of novel derivatives related to the compound . The research aimed to explore these derivatives' potential for various biological applications, including antimicrobial effects (Heeres, Backx, Mostmans, & Cutsem, 1979).
Anticancer Activity
Boddu et al. (2018) conducted a study synthesizing novel derivatives and evaluating their in vitro anticancer activity. These compounds, related to the query compound, showed promising results against various human cancer cell lines, suggesting their potential role in developing new anticancer drugs (Boddu et al., 2018).
Antagonistic Effects on Neuroreceptors
Research by Wright et al. (1999) identified compounds, including 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, as potent antagonists of specific neuroreceptors. These findings are significant in developing treatments for neurological disorders (Wright et al., 1999).
DNA Modification and Anticancer Properties
Hashimoto and Shudo (1983) explored the interaction of imidazole derivatives with DNA, highlighting the potential use of these compounds in modifying DNA for therapeutic purposes, particularly in cancer treatment (Hashimoto & Shudo, 1983).
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-(4-phenylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-24-16-11-23-22(24)20-9-14-26(15-10-20)21(27)17-25-12-7-19(8-13-25)18-5-3-2-4-6-18/h2-6,11,16,19-20H,7-10,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTJJOJOGXDNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CN3CCC(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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